2-Methyl-1,3-dithian-5-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
61367-45-1 |
|---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
2-methyl-1,3-dithian-5-one |
InChI |
InChI=1S/C5H8OS2/c1-4-7-2-5(6)3-8-4/h4H,2-3H2,1H3 |
InChI Key |
HDCJGQVGQGAJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1SCC(=O)CS1 |
Origin of Product |
United States |
Significance of 1,3 Dithiane Derivatives in Contemporary Synthesis
1,3-Dithiane (B146892) derivatives are recognized as highly versatile building blocks in modern organic synthesis. researchgate.netbeilstein-journals.org Their prominence stems from their dual functionality: they can act as protecting groups for carbonyl compounds and, more importantly, as "umpolung" reagents or acyl anion equivalents. researchgate.netbeilstein-journals.org This reversal of polarity, pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds that would otherwise be challenging to achieve. researchgate.netnih.gov
The ability to deprotonate the C2 position of the dithiane ring, creating a nucleophilic carbon, has been instrumental in the synthesis of a wide range of molecules, from relatively simple ketones and aldehydes to complex, polyfunctional natural products. uwindsor.caslideshare.net The stability of the dithiane ring under various reaction conditions, coupled with the ability to unmask the carbonyl group at a later synthetic stage, adds to their strategic importance. organic-chemistry.org This versatility has led to the widespread use of dithianes in multicomponent reactions and as linchpins for connecting advanced molecular fragments. researchgate.net
Furthermore, recent research has expanded the utility of dithianes beyond their traditional roles. They have been employed as directing groups in transition metal-catalyzed C-H activation reactions, opening up new avenues for the functionalization of unactivated C(sp3)-H bonds. nih.gov This demonstrates the ongoing evolution of dithiane chemistry and its continued relevance in addressing contemporary synthetic challenges.
Historical Context of Dithianes As Key Synthons
The history of dithianes as key synthons is inextricably linked to the groundbreaking work of E.J. Corey and Dieter Seebach in the 1960s and 1970s. researchgate.netacs.org Their development of 2-lithio-1,3-dithiane as a practical acyl anion equivalent revolutionized synthetic organic chemistry. cdnsciencepub.com This reagent, often referred to as the "Corey-Seebach reagent," provided a reliable method for reversing the normal electrophilic reactivity of a carbonyl carbon, a concept known as umpolung. researchgate.netnih.gov
Prior to this development, the direct nucleophilic acylation of electrophiles was a significant challenge. The introduction of the dithiane moiety as a masked carbonyl group that could be readily metallated provided a robust solution. researchgate.net This allowed for a plethora of synthetic transformations, including alkylation, and reaction with aldehydes, ketones, and other electrophiles, to construct complex carbon skeletons. uwindsor.caslideshare.net
The impact of this methodology was profound, enabling the synthesis of numerous natural products and other complex organic molecules that were previously inaccessible or required lengthy and inefficient synthetic routes. researchgate.netuwindsor.ca The foundational work on dithianes laid the groundwork for the development of a wide range of related sulfur-stabilized carbanions and solidified the concept of umpolung as a powerful and general strategy in organic synthesis.
Scope and Research Focus on 2 Methyl 1,3 Dithian 5 One
Classical Thioacetalization Routes
The formation of the 1,3-dithiane ring is a cornerstone of organosulfur chemistry, typically achieved by the condensation of a carbonyl compound with 1,3-propanedithiol (B87085). wikipedia.org For a C5-keto derivative like the target molecule, the strategy involves reacting a suitable three-carbon keto-dithiol precursor or employing a conjugate addition strategy. researchgate.netorganic-chemistry.org For example, β-keto 1,3-dithianes can be effectively generated through the double conjugate addition of dithiols to propargylic ketones or esters. organic-chemistry.orgorganic-chemistry.org
The thioacetalization reaction is generally catalyzed by either Brønsted or Lewis acids to activate the carbonyl group for nucleophilic attack by the thiol. wikipedia.orgthieme-connect.de A wide array of catalyst systems has been developed to facilitate this transformation under various conditions, ranging from traditional methods to more modern, environmentally benign approaches.
Commonly employed catalysts include protic acids like hydrochloric acid (HCl), and Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). thieme-connect.deacs.org Research has also identified numerous other effective catalysts, including iodine, hafnium trifluoromethanesulfonate (B1224126), and tungstophosphoric acid, which can be used in catalytic amounts. organic-chemistry.org The conditions are often mild, with many procedures operating at room temperature. organic-chemistry.org To improve efficiency and ease of workup, solvent-free conditions have been developed using catalysts like P₂O₅/SiO₂ or perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂). organic-chemistry.org Aqueous conditions, which are environmentally advantageous, have also been successfully implemented using catalysts like p-dodecylbenzenesulfonic acid (DBSA), which can form micelles to facilitate the reaction. organic-chemistry.org
Interactive Table: Catalyst Systems for Thioacetalization
| Catalyst System | Typical Conditions | Key Advantages | Source(s) |
|---|---|---|---|
| Brønsted Acids (HCl, p-TsOH) | Organic solvent (e.g., CHCl₃, Benzene) | Well-established, readily available | thieme-connect.de |
| Lewis Acids (BF₃·OEt₂, ZnCl₂) | Organic solvent, often at low to room temp. | High efficiency for many substrates | thieme-connect.deacs.org |
| Iodine (I₂) / I₂ on Support | Solvent-free or organic solvent, mild | Mild conditions, applicable to transthioacetalization | organic-chemistry.org |
| Solid-Supported Acids (HClO₄-SiO₂) | Solvent-free, room temperature | Reusable catalyst, simple workup | organic-chemistry.org |
| Hafnium/Praseodymium Triflate | Catalytic amounts, mild conditions | High efficiency, tolerates sensitive groups | organic-chemistry.orgorganic-chemistry.org |
| Surfactant Catalysts (DBSA) | Aqueous media | Environmentally friendly, micellar catalysis | organic-chemistry.org |
Optimizing thioacetalization reactions hinges on the careful selection of catalysts and conditions to maximize yield and control selectivity. Chemoselectivity is a significant consideration, particularly when a molecule contains multiple carbonyl groups. For instance, aldehydes are generally more reactive than ketones, a difference that can be exploited for selective protection. organic-chemistry.org The use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as an odorless 1,3-propanedithiol equivalent in water demonstrates high chemoselectivity for aldehydes over ketones. organic-chemistry.org
Reaction optimization often involves adjusting the catalyst loading and temperature. Studies have shown that reaction rates can be significantly enhanced by modifying catalyst-to-solvent ratios, as seen in aqueous DBSA-catalyzed systems. organic-chemistry.org For sterically hindered carbonyl compounds, refluxing conditions may be necessary to achieve good yields. organic-chemistry.org The choice of a specific Lewis acid can also be crucial; for example, praseodymium triflate has been noted for its efficiency and recyclability in the chemoselective protection of aldehydes. organic-chemistry.org
Advanced Deprotonation and Alkylation Protocols
A primary route to 2-substituted 1,3-dithianes, which are precursors to the target molecule, is the Corey-Seebach reaction. wikipedia.org This powerful "umpolung" (polarity inversion) strategy transforms the normally electrophilic carbonyl carbon into a potent nucleophile by way of a 2-lithio-1,3-dithiane intermediate. wikipedia.org
The critical step in this protocol is the deprotonation of a 1,3-dithiane at the C2 position. The protons at this position are acidic (pKa ≈ 30) due to the stabilizing effect of the adjacent sulfur atoms, allowing for their removal by a strong base. scribd.com The most common method involves treating the 1,3-dithiane with an equivalent of an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -30 to -20 °C). scribd.com This process quantitatively generates the 2-lithio-1,3-dithiane anion, which exists as a stabilized carbanion ready to react with electrophiles. scribd.com Other strong, non-nucleophilic bases such as sodium hexamethyldisilazide have also been employed, sometimes in conjunction with butyllithium. orgsyn.org
Once generated, the 2-lithio-1,3-dithiane anion is a versatile nucleophile that readily participates in carbon-carbon bond-forming reactions with a wide range of electrophiles. scribd.com To synthesize the precursor 2-Methyl-1,3-dithiane , the lithiated species is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction. orgsyn.orgthermofisher.com
The scope of this reaction is broad, extending to many other electrophiles. These include:
Alkyl halides and sulfonates : Primary alkyl halides and arenesulfonates react efficiently to produce 2-alkyl-1,3-dithianes. organic-chemistry.orguwindsor.ca
Epoxides : Ring-opening of epoxides yields β-hydroxy derivatives. scribd.com
Carbonyl compounds : Reaction with aldehydes and ketones produces α-hydroxy dithianes. scribd.com
Acyl chlorides and esters : These reactions can be used to form α-keto dithianes. scribd.com
This versatility makes the lithiated dithiane protocol a powerful tool for constructing complex carbon skeletons. uwindsor.ca
Chemo- and Stereoselective Synthetic Approaches
Achieving chemo- and stereoselectivity is a key challenge in modern organic synthesis. For a molecule like this compound, which possesses multiple reactive sites (the C5 ketone and the adjacent α-carbons) and a stereocenter at C2, selective transformations are of great interest.
Chemoselectivity is often demonstrated in reactions involving the enolate of the C5 ketone. The α-protons at the C4 and C6 positions are acidic and can be removed to form an enolate, which can then participate in reactions like aldol (B89426) condensations, as has been shown for the related 2,2-dimethyl-1,3-dithian-5-one. tandfonline.com
Stereoselective synthesis can be approached in several ways:
Enzymatic Reactions : The ketone at the C5 position can be a substrate for stereoselective reduction. The use of baker's yeast has been reported to asymmetrically reduce dithiane ketones, providing access to enantiopure (S)-alcohols. nih.gov Lipase-catalyzed resolutions offer another powerful method for separating enantiomers of dithiane-containing alcohols. nih.gov
Chiral Auxiliaries : The dithiane ring itself can be modified to act as a chiral auxiliary. Stereoselective oxidation of one of the sulfur atoms creates a chiral sulfoxide (B87167). acs.org These 1,3-dithiane 1-oxide auxiliaries can effectively direct the diastereoselective alkylation of ketone enolates formed on an acyl group at the C2 position. rsc.org This principle could be extended to control stereochemistry at the C4/C6 positions of a dithian-5-one.
Asymmetric Oxidation : The direct asymmetric oxidation of the sulfur atoms in the dithiane ring is a well-established method for creating chiral building blocks. rsc.orgrsc.org Reagents like (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine or modified Sharpless oxidation procedures can produce enantiomerically enriched 1,3-dithiane 1-oxides. acs.orgorgsyn.org These chiral sulfoxides can then influence the stereochemical outcome of subsequent transformations. cardiff.ac.uk
Chiral Auxiliaries and Asymmetric Induction in Dithiane Formation
Asymmetric induction is a critical strategy for synthesizing enantiomerically enriched compounds, and it relies on the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of dithiane synthesis, chiral auxiliaries are frequently employed to introduce stereocenters with high selectivity. These auxiliaries are reversibly attached to the substrate, directing the stereochemical outcome of a reaction before being cleaved. wikipedia.org
The development of 1,3-dithiane 1-oxide derivatives as chiral auxiliaries has been a noteworthy advancement. tandfonline.com These compounds can be prepared in optically active forms and have been successfully used as asymmetric building blocks in organic synthesis. tandfonline.comacs.org For instance, the enantioselective preparation of 1,3-dithiane 1-oxides can be achieved through the asymmetric oxidation of 1,3-dithianes that bear a chiral auxiliary. rsc.org Reagents derived from camphor (B46023) or glucose have been shown to direct the oxidation to afford monosulfoxides with high stereoselectivity and in good to excellent yields. rsc.org Subsequent removal of the chiral auxiliary provides access to enantiomerically pure (R)- and (S)-1,3-dithiane 1-oxides. rsc.org
Another approach involves the use of chiral N-phosphonyl imines in asymmetric Umpolung reactions with 2-lithio-1,3-dithianes. nih.gov This method has been used to synthesize a series of α-amino-1,3-dithianes with good chemical yields and excellent diastereoselectivities. nih.gov A key factor for achieving high diastereoselectivity is the slow addition of the chiral N-phosphonyl imine to the 2-lithio-1,3-dithiane solution. nih.gov This methodology offers several advantages, including the high thermal stability of the chiral auxiliaries and the ease of their removal and recycling. nih.gov
Furthermore, chiral bis(oxazoline)s have been utilized as ligands in the copper-catalyzed asymmetric sulfimidation of 1,3-dithianes to produce chiral monosulfimides. psu.edu While this method provides good yields, the enantioselectivity has been reported as moderate. psu.edu
Stereochemical Control in Derivatization Reactions
Achieving stereochemical control in reactions involving the derivatization of dithianes is crucial for the synthesis of complex molecules with defined three-dimensional structures. The conformational behavior of the dithiane ring, which is similar to that of cyclohexane, can be exploited to control the relative stereochemistry of substituents. nih.gov
One-flask multicomponent linchpin coupling protocols have been developed for the stereocontrolled assembly of highly functionalized intermediates. acs.org These reactions often involve the reaction of dithiane anions with electrophiles like terminal epoxides. acs.orgnih.gov The stereochemical outcome of these couplings can be controlled to produce advanced fragments for the synthesis of complex molecules. acs.orgnih.gov For example, the reaction of 2-lithio-1,3-dithiane with epoxides, followed by a Brook rearrangement, allows for the stereocontrolled formation of polyol chains with differentiated hydroxyl groups. acs.org
The use of silyl (B83357) dithianes in multicomponent linchpin couplings has also proven effective for the synthesis of complex subtargets of natural products. acs.orgfigshare.com These strategies enable the coupling of multiple components in a single flask, leading to the rapid and efficient generation of complex structures with high stereocontrol. acs.orgfigshare.com
In the context of α-amino-1,3-dithiane synthesis, the reaction of chiral N-phosphonyl imines with 2-lithio-1,3-dithianes demonstrates excellent diastereoselectivity. nih.gov The choice of the N-protecting group on the phosphonyl imine and the substituent on the dithiane ring can influence the stereochemical outcome. nih.gov For instance, 2-lithio-2-methyl-1,3-dithiane generally provides good diastereoselectivities in these reactions. nih.gov
One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been developed for the synthesis of dithiane derivatives.
A notable example is the one-flask, multicomponent linchpin coupling of silyl dithianes with epoxides. acs.org This method utilizes a solvent-controlled Brook rearrangement to facilitate the coupling of multiple components in a single reaction vessel. acs.org This approach has been successfully applied to the synthesis of complex fragments of natural products. acs.orgfigshare.com The integration of these multicomponent tactics can lead to higher-order unions, coupling four or five components in one pot. acs.orgnih.gov
Another one-pot procedure involves the reaction of pyrazolone (B3327878) derivatives with carbon disulfide in the presence of epichlorohydrin (B41342) to synthesize hydroxylated 1,3-dithiane-pyrazolone hybrids in high yields. researchgate.net Similarly, 1,3,5-triazine-2,4-dithione derivatives can be prepared through a catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates. beilstein-journals.org
The synthesis of 5-hydroxyalkylated thiadiazine thiones has also been accomplished via a one-pot reaction involving different amines. nih.gov Furthermore, a method for accessing dithioesters in one pot involves the fragmentation of 2-aryl-1,3-dithiolanes with a base, followed by capture of the resulting dithiocarboxylate anions with various electrophiles. acs.org
Sustainable and Green Chemistry Approaches to Dithiane Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. ijnc.irjocpr.com In the context of dithiane synthesis, several greener approaches have been reported.
The dithioacetalization of carbonyl compounds, a key step in the formation of many dithianes, has been a focus of green chemistry efforts. tandfonline.com The use of water as a solvent for organic reactions has gained significant attention. tandfonline.com For example, the double aldol condensation of 2,2-dimethyl-1,3-dithian-5-one with aromatic aldehydes can be carried out efficiently in water with catalytic amounts of diethylamine (B46881) and sodium dodecyl sulfate. tandfonline.com This method avoids the use of hazardous organic solvents and allows for easy product isolation. tandfonline.com
Solvent-free conditions represent another green approach. The use of perchloric acid adsorbed on silica gel has been shown to be an extremely efficient and reusable catalyst for the formation of 1,3-dithiolanes and 1,3-dithianes at room temperature without the need for a solvent. organic-chemistry.org Similarly, tungstophosphoric acid can be used as an effective and highly selective catalyst for thioacetalization in the absence of a solvent. organic-chemistry.org
The development of catalytic methods using environmentally benign catalysts is also a key aspect of green chemistry. ijnc.ir Iron-catalyzed dithioacetalization of aldehydes using 2-chloro-1,3-dithiane (B1253039) provides a mild and highly efficient route to 1,3-dithianes. organic-chemistry.org
The following table summarizes some of the research findings discussed:
| Synthetic Strategy | Key Features | Compound Class | Reference(s) |
| Chiral Auxiliaries | Asymmetric oxidation of dithianes with camphor or glucose-derived auxiliaries. | Enantiomerically enriched 1,3-dithiane 1-oxides | rsc.org |
| Asymmetric Umpolung reaction with chiral N-phosphonyl imines. | α-Amino-1,3-dithianes | nih.gov | |
| Stereochemical Control | One-flask multicomponent linchpin coupling with epoxides. | Highly functionalized polyol intermediates | acs.orgacs.org |
| One-Pot Synthesis | Three-component reaction of pyrazolones, carbon disulfide, and epichlorohydrin. | Hydroxylated 1,3-dithiane-pyrazolone hybrids | researchgate.net |
| Catalyst-free three-component reaction of aldehydes, thiourea, and orthoformates. | 1,3,5-Triazine-2,4-dithione derivatives | beilstein-journals.org | |
| Green Chemistry | Aldol condensation in aqueous media. | Bisarylmethylidene derivatives of 2,2-dimethyl-1,3-dithian-5-one | tandfonline.com |
| Solvent-free thioacetalization with a reusable catalyst. | 1,3-Dithianes | organic-chemistry.org |
Dithianes as Acyl Anion Equivalents
Dithianes, particularly 1,3-dithianes, are renowned for their role as "masked" acyl anions. egyankosh.ac.in This concept, known as umpolung or polarity inversion, reverses the normal electrophilic character of a carbonyl carbon into a nucleophilic one. wikipedia.orgquimicaorganica.org This transformation is a cornerstone of modern synthetic strategy, enabling the formation of carbon-carbon bonds that would be otherwise challenging to construct. egyankosh.ac.inorganic-chemistry.org
Nucleophilic Addition Reactions
The C-2 proton of a 1,3-dithiane is sufficiently acidic (pKa ≈ 31) to be deprotonated by a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane. organic-chemistry.orgpdx.edu This lithiated species is a potent nucleophile and can participate in a variety of nucleophilic addition reactions with a range of electrophiles. organic-chemistry.orgscribd.com These reactions are fundamental to the synthetic utility of dithianes. youtube.com
The resulting 2-lithio-1,3-dithiane can react with various electrophiles, including:
Alkyl halides: To form 2-alkyl-1,3-dithianes, which can be subsequently hydrolyzed to ketones. wikipedia.org This provides a method for synthesizing ketones from aldehydes.
Aldehydes and ketones: To yield α-hydroxy ketones after hydrolysis of the dithiane. organic-chemistry.orgslideshare.net
Epoxides: To generate β-hydroxy ketones following hydrolysis. scribd.com
Nitriles: To produce 1,2-diketones after hydrolysis. scribd.comyoutube.com
A notable application is the reaction of 2-lithio-2-methyl-1,3-dithiane with steroidal spiro-epoxides, which proceeds smoothly to introduce a functionalized side chain. cdnsciencepub.com The versatility of these nucleophilic additions has been demonstrated in the synthesis of complex molecules, including natural products. uwindsor.ca For instance, a palladium-catalyzed asymmetric allylic substitution using 1,3-dithianes as acyl anion equivalents has been developed, affording products in high yields and excellent enantioselectivities. acs.org
The table below summarizes the types of products obtained from the nucleophilic addition of 2-lithio-1,3-dithianes to various electrophiles.
| Electrophile | Product after Hydrolysis | Reference(s) |
| Alkyl Halide | Ketone | wikipedia.org |
| Aldehyde/Ketone | α-Hydroxy Ketone | organic-chemistry.orgslideshare.net |
| Epoxide | β-Hydroxy Ketone | scribd.com |
| Nitrile | 1,2-Diketone | scribd.comyoutube.com |
Umpolung Reactivity
The concept of "umpolung," a German term for polarity inversion, is central to the chemistry of dithianes. wikipedia.orgorganic-chemistry.org In a typical carbonyl compound, the carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. pdx.edu By converting the carbonyl group into a 1,3-dithiane, the polarity of this carbon is effectively reversed. egyankosh.ac.inwikipedia.org The C-2 proton becomes acidic, and its removal generates a nucleophilic carbanion, a masked acyl anion. egyankosh.ac.inorganic-chemistry.org
This umpolung strategy allows for the synthesis of molecules that are not accessible through traditional carbonyl chemistry. organic-chemistry.org For example, the synthesis of 1,2-diketones and α-hydroxy ketones is readily achieved using dithiane chemistry, whereas these are challenging targets for methods like the aldol addition. organic-chemistry.org The Corey-Seebach reaction is a classic example of this umpolung strategy, where a 1,3-dithiane derived from an aldehyde is lithiated and then reacted with an electrophile. organic-chemistry.orgwikipedia.org
The stability of the dithiane ring towards both acidic and basic conditions makes it a valuable tool in multistep syntheses. organic-chemistry.orgthieme-connect.com The development of dithiane chemistry has significantly expanded the repertoire of organic synthesis, providing access to a wide array of complex molecular architectures. beilstein-journals.org
Protective Group Chemistry of Carbonyl Compounds
Beyond their role in umpolung reactivity, dithianes are widely employed as protecting groups for aldehydes and ketones. thieme-connect.comorganic-chemistry.org The stability of the dithiane group under various reaction conditions makes it an ideal choice for masking a carbonyl functionality while other parts of a molecule are being modified. organic-chemistry.orgthieme-connect.com
Formation of Dithiane Derivatives from Aldehydes and Ketones
1,3-Dithianes are typically prepared by the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This reaction is generally efficient for both aldehydes and ketones. egyankosh.ac.in
Various catalysts have been developed to facilitate this transformation, including:
Yttrium triflate organic-chemistry.org
Tungstophosphoric acid organic-chemistry.org
Iodine organic-chemistry.org
Hafnium trifluoromethanesulfonate organic-chemistry.org
Iron catalysts organic-chemistry.org
The choice of catalyst can influence the chemoselectivity of the reaction, allowing for the preferential protection of aldehydes over ketones. organic-chemistry.org For instance, a study on the synthesis of bis(arylmethylidene) derivatives of 2,2-dimethyl-1,3-dithian-5-one utilized diethylamine and a zirconium salt as catalysts in an aqueous medium. tandfonline.com
Cleavage and Deprotection Methodologies
The regeneration of the carbonyl group from the dithiane, known as deprotection, is a crucial step in the synthetic sequence. While dithianes are stable, their cleavage often requires specific and sometimes harsh conditions. organic-chemistry.org
Oxidative methods are commonly used for the deprotection of dithianes. organic-chemistry.org These methods typically involve the oxidation of the sulfur atoms, which facilitates the hydrolysis of the thioacetal. A variety of oxidizing agents have been employed for this purpose.
A study reported the use of sodium chlorite (B76162) (NaClO₂) and sodium dihydrogen phosphate (B84403) (NaH₂PO₄) in aqueous methanol (B129727) for the oxidative deprotection of 1,3-dithianes. thieme-connect.com This method was found to be effective for a range of dithiane derivatives, including those derived from ketones. thieme-connect.com The electronic nature of the substituents at the C2 position of the dithiane can influence the reaction's success. thieme-connect.com
Another approach involves the use of o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water, providing a mild and neutral deprotection method. organic-chemistry.org Bis(trifluoroacetoxy)iodobenzene has also been successfully used, particularly for the deprotection of dithiane-containing alkaloids where other methods might fail due to the lability of the substrate. organic-chemistry.org Other reagents like ammonium (B1175870) persulfate on a solid support and poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) have also been shown to be effective for the oxidative cleavage of dithianes under mild or solvent-free conditions. thieme-connect.comarkat-usa.org
The table below provides a summary of various reagents used for the oxidative deprotection of 1,3-dithianes.
| Reagent(s) | Conditions | Reference(s) |
| NaClO₂, NaH₂PO₄ | Aqueous Methanol, Room Temperature | thieme-connect.com |
| o-Iodoxybenzoic acid (IBX), β-Cyclodextrin | Water, Room Temperature | organic-chemistry.org |
| Bis(trifluoroacetoxy)iodobenzene | Aqueous Trifluoroacetic Acid | organic-chemistry.org |
| Ammonium Persulfate, Montmorillonite K-10 | Solvent-free, Microwave | thieme-connect.com |
| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) | Solvent-free, Room Temperature | arkat-usa.org |
The photochemical oxidative deprotection of 1,3-dithianes using hydrogen peroxide has also been reported as an efficient and simple method. tandfonline.com Mechanistic studies have shown that the photodeprotection can proceed via electron transfer from the dithiane to a triplet sensitizer (B1316253), leading to the formation of a dithiane radical cation which then fragments. researchgate.net
Photo-induced Deprotection Mechanisms
The cleavage of the dithiane group to regenerate the parent carbonyl compound can be initiated by light, a process known as photodeprotection. This transformation typically proceeds via a single-electron transfer (SET) mechanism when a sensitizer is present. acs.orgresearchgate.net For 1,3-dithianes, the process is initiated by the photoexcitation of a sensitizer, such as a thiapyrylium salt or benzophenone. acs.orgacs.org
The mechanism involves a very fast electron transfer from one of the sulfur atoms of the dithiane to the excited triplet state of the sensitizer. acs.orgnih.gov This generates a dithiane radical cation. researchgate.netacs.orgnih.gov Studies on various 2-aryl-1,3-dithianes have shown that this radical cation is unstable and undergoes a favorable unimolecular fragmentation. acs.orgnih.gov This fragmentation involves the cleavage of a carbon-sulfur (C–S) bond to form a distonic radical cation, where the charge and radical centers are separated. acs.orgnih.gov
Interestingly, the decay of the dithiane radical cation is not significantly affected by the presence of water. researchgate.net However, molecular oxygen is often required for good conversion yields. acs.orgnih.gov Experimental evidence, such as the inhibition of the reaction by p-benzoquinone and the lack of incorporation of labeled oxygen from H₂¹⁸O into the final carbonyl product, strongly suggests that the superoxide (B77818) radical anion (O₂⁻), formed from oxygen, drives the final steps of the deprotection reaction. acs.orgnih.gov This mechanism is further supported by density functional theory (DFT) calculations. acs.orgnih.gov
Another photo-induced method involves the use of hydrogen peroxide (H₂O₂) under UV irradiation, which provides an efficient and simple route for the oxidative deprotection of 1,3-dithianes. tandfonline.com
Other Selective Deprotection Conditions
Beyond photochemical methods, a variety of reagents have been developed for the selective deprotection of 1,3-dithianes under specific, often mild, conditions. The choice of reagent can be critical to avoid unwanted side reactions with other functional groups in the molecule.
Traditionally, salts of heavy metals like mercury(II) have been used, but due to their toxicity, numerous alternative methods have been developed. asianpubs.orgnih.gov These modern reagents often offer improved chemoselectivity, milder reaction conditions, and simpler work-up procedures. tandfonline.com For instance, methods using supported reagents can simplify experimental protocols and minimize chemical waste. tandfonline.com
The table below summarizes several selective deprotection conditions for 1,3-dithianes, which are applicable to substrates like this compound.
| Reagent/System | Conditions | Comments | References |
| Polyphosphoric Acid (PPA) / Acetic Acid (HOAc) | 20-45 ºC, 3-8 h | Mild and convenient method using inexpensive and non-toxic reagents. | asianpubs.org |
| Mercury(II) Nitrate (B79036) Trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state, grinding, 1-4 min | Fast and efficient, but uses a toxic mercury reagent. | nih.gov |
| Ferric Nitrate (Fe(NO₃)₃) on Silica Gel | Heterogeneous, hexane, 65 °C, 3-30 min | Simple, mild, and avoids issues with fused ferric nitrate. | tandfonline.com |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN–H₂O (9:1) | Can selectively deprotect 1,3-dithianes in the presence of 1,3-dithiolanes. | researchgate.netsci-hub.se |
| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Aqueous micellar system (SDS), rt | Mild, neutral conditions, and tolerates many phenol (B47542) and amine protecting groups. | organic-chemistry.orgresearchgate.net |
| Trimethylsilyl Chloride (TMSCl) / Sodium Iodide (NaI) | Acetonitrile (CH₃CN), rt | Mild, metal-free process that avoids harsh acidic or basic media. | chemrxiv.org |
| o-Iodoxybenzoic acid (IBX) | Various | Efficient for cleaving dithianes, among other functions. | organic-chemistry.org |
Mechanistic Studies of Dithiane Protection and Deprotection
Protection Mechanism: The formation of 1,3-dithianes, including this compound, is a standard procedure for protecting carbonyl groups. The mechanism involves the reaction of a carbonyl compound with 1,3-propanedithiol, typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org Strong Lewis acids like boron trifluoride (BF₃) have been found to be particularly effective catalysts for this transformation. masterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of one thiol group, elimination of water to form a sulfonium (B1226848) ion, and subsequent intramolecular attack by the second thiol group to form the stable cyclic thioacetal.
Deprotection Mechanism: The mechanisms of deprotection are varied and depend on the reagents used.
Mercury-Assisted Deprotection: The high affinity of Hg²⁺ for sulfur is key to this mechanism. stackexchange.com The process begins with the formation of a Lewis acid-base adduct between the dithiane and HgCl₂. This facilitates the formation of a cyclic sulfonium cation, which undergoes ring-opening. Subsequent nucleophilic attack by water and formation of a second mercury-sulfur bond leads to a cyclic mercury dithiolate and the regenerated carbonyl compound. stackexchange.com
Oxidative Deprotection (e.g., with IBX): Hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) are effective for dithiane cleavage. organic-chemistry.org The mechanism proposed by Nicolaou et al. involves an initial interaction between the sulfur atom and the iodine(V) center, leading to a sequence of steps that ultimately cleave the C-S bonds and release the carbonyl group. researchgate.net
Solid-State Deprotection (e.g., with Hg(NO₃)₂·3H₂O): In solvent-free conditions, the proposed mechanism involves the formation of a complex between the dithiane and the mercury salt. It is suggested to be a non-solvolytic reaction where the oxygen atom of the nitrate acts as the nucleophile to facilitate the cleavage. nih.gov
Photo-induced Deprotection: As detailed in section 3.2.2.2, this proceeds via a single-electron transfer (SET) mechanism, generating a radical cation that fragments. researchgate.netacs.orgnih.gov The subsequent reaction steps are driven by a superoxide anion, which is formed from molecular oxygen. acs.orgnih.gov
Oxidation and Reduction Chemistry
Formation and Reactivity of Sulfoxides and Sulfones
The sulfur atoms in the 1,3-dithiane ring can be oxidized to form sulfoxides (mono- or di-oxides) and sulfones (di-, tri-, or tetra-oxides). These oxidized species exhibit distinct reactivity compared to the parent dithiane.
1,3-Dithiane 1-oxide, often referred to as DiTOX, is a valuable chiral auxiliary in asymmetric synthesis. orgsyn.org The sulfoxide group activates the adjacent C-2 position, and carbanions generated from lithiated 1,3-dithiane oxides can participate in various stereoselective reactions, including conjugate additions. cardiff.ac.ukarkat-usa.org
Further oxidation leads to sulfones. Vinyl sulfones derived from dithiane precursors are known to be effective dienophiles in Diels-Alder reactions, serving as synthetic equivalents of ethylene. beilstein-journals.org The thermal decomposition of sulfones and sulfoxides represents another aspect of their reactivity. shareok.org Reactions of lithiated 2-chloro-1,3-dithiane-1,3-dioxide with trialkylboranes have been shown to result in the migration of an alkyl group from boron to the carbon, displacing the chloride and ultimately yielding a carboxylic acid after oxidation. cardiff.ac.uk This highlights the ability of these oxidized species to act as electrophilic synthons.
Stereocontrol in Sulfur Oxidation
The oxidation of 1,3-dithianes presents a stereochemical challenge, as the two sulfur atoms are prochiral, and the resulting sulfoxides can exist as multiple diastereomers. Achieving stereocontrol in this oxidation is crucial for applications in asymmetric synthesis.
A highly effective method for the enantioselective synthesis of 1,3-dithiane 1-oxides involves the use of chiral oxidizing agents. orgsyn.org For instance, the asymmetric oxidation of a 2-acyl-1,3-dithiane substrate using a chiral oxaziridine, such as (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine, can produce the corresponding sulfoxide with high enantiomeric excess. orgsyn.orgarkat-usa.org The acyl group at the C-2 position is often required for the oxidation to proceed with high stereoselectivity. orgsyn.orgarkat-usa.org
Fungal biotransformations have also been explored for stereoselective sulfoxidation. Studies on 2-substituted 1,3-dithiolanes, close analogues of dithianes, using fungi like Aspergillus foetidus have demonstrated a stereopreference for oxidation at one of the two enantiotopic sulfur atoms, yielding optically active sulfoxides. rsc.org
The table below details examples of stereocontrolled sulfur oxidation.
| Substrate | Oxidizing Agent/System | Product | Stereochemical Outcome | References |
| 2-(2,2-dimethylpropanoyl)-1,3-dithiane | (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine | 1S-2-(2,2-dimethylpropanoyl)-1,3-dithiane 1-oxide | High enantiomeric excess (ca. 90% ee) | orgsyn.org |
| 2-Acyl-1,3-dithiane | Chiral Oxaziridine | (-)-(S)-1,3-dithiane 1-oxide (after deacylation) | 66% enantiomeric excess | arkat-usa.org |
| 2-Methyl-1,3-dithiolane | Aspergillus foetidus (fungus) | 2-Methyl-1,3-dithiolane 1-oxide | Stereopreference for the pro-R sulfur atom (61%) | rsc.org |
Reduction of Dithiane Moieties
The 1,3-dithiane group itself can be reduced, a reaction known as desulfurization. This process effectively reduces the original carbonyl group (protected as the dithiane) to a methylene (B1212753) group (–CH₂–). The most common and classic method for this transformation is the Mozingo reduction, which utilizes Raney nickel (Ra-Ni). libretexts.org This reaction proceeds by heating the dithiane with a slurry of the activated nickel catalyst, which cleaves the carbon-sulfur bonds and hydrogenates the carbon atom.
It is important to distinguish this from the reduction of other functional groups within the molecule. For example, in this compound, the ketone at the C-5 position can also be reduced. Gas-phase studies on the analogous 2-tert-butyl-1,3-dithian-5-one showed that hydride reduction occurs preferentially from the equatorial direction, a finding that aligns with condensed-phase behavior. acs.org Similarly, baker's yeast has been used for the asymmetric reduction of the ketone in 2-(1,3-dithian-2-yl)-pentan-3-one to produce a chiral alcohol with high diastereoselectivity. koreascience.kr These reductions target the ketone functionality while leaving the dithiane ring intact. The complete reduction of the dithiane moiety itself to a methylene group specifically requires desulfurization conditions, such as those provided by Raney nickel. libretexts.org
Advanced Reaction Pathways
The structural features of this compound, namely the ketone functionality within the six-membered dithiane ring, allow for a range of advanced chemical transformations. These reactions often proceed through reactive intermediates and complex mechanistic steps, providing access to diverse molecular architectures.
Fragmentation Reactions (e.g., Grob-type)
Fragmentation reactions represent a powerful method for carbon-carbon bond cleavage, leading to the formation of acyclic products from cyclic precursors. The Grob fragmentation, a concerted heterolytic process, breaks an aliphatic chain into an electrofuge, a neutral unsaturated fragment, and a nucleofuge. wikipedia.org While direct examples involving this compound are not extensively documented, mechanistically related fragmentations of similar cyclic systems highlight the potential of this pathway.
A notable analogue is the tandem nucleophilic addition/fragmentation of vinylogous acyl triflates (VATs), which can be derived from cyclic 1,3-diones. orgsyn.orgresearchgate.net This reaction provides an entry into the Eschenmoser-Tanabe pathway, one of the few Grob-type fragmentations capable of generating alkyne π-bonds. orgsyn.org The process is initiated by the nucleophilic addition to the carbonyl group, followed by a C-C bond cleavage driven by the exceptional leaving group ability of the triflate anion. orgsyn.orgresearchgate.net This sequence transforms symmetric cyclic diones into acyclic alkynyl ketones. orgsyn.org
The general mechanism for the fragmentation of a VAT substrate is as follows:
Nucleophilic Addition: A nucleophile (e.g., organolithium, Grignard reagent) adds to the carbonyl group of the cyclic vinylogous acyl triflate.
Fragmentation: This addition triggers a concerted C-C bond cleavage, where the triflate anion acts as the nucleofuge and an alkyne is formed as the neutral fragment. orgsyn.org
Studies on related five-membered ring systems, 1,3-dithiolanes, show that they readily undergo fragmentation upon deprotonation at the C2 position, yielding a dithiocarboxylate anion and ethylene. acs.org This contrasts with 1,3-dithianes, which are more stable and typically function as acyl anion equivalents under similar basic conditions. acs.org However, fragmentation of the dithiane ring can be induced under specific conditions. For instance, 2-acetylmethylene-1,3-dithiolanes undergo ring fragmentation in the presence of primary amines at elevated temperatures to form functionalized thioamides, whereas the corresponding 1,3-dithiane does not undergo this reaction under identical conditions. lnu.edu.cn
| Substrate Type | Conditions | Key Fragments/Products | Reference |
|---|---|---|---|
| Cyclic Vinylogous Acyl Triflates (VATs) | Alkyllithium or Grignard reagents | Acyclic Alkynyl Ketones | orgsyn.org |
| Cyclic Vinylogous Acyl Triflates (VATs) | Stabilized Carbanions (e.g., malonates) | Acyclic β-Keto Esters | orgsyn.org |
| 2-Aryl-1,3-dithiolanes | LiHMDS, 100 °C | Aryl-dithiocarboxylates | acs.org |
| 2-Acetylmethylene-1,3-dithiolanes | Primary Amine, DMSO, 120 °C | α-Ethoxycarbonyl Thioamides | lnu.edu.cn |
Radical Processes and Electron Transfer Mechanisms
The 1,3-dithiane moiety exhibits a relatively low oxidation potential, making it susceptible to single electron transfer (SET) processes. researchgate.nettandfonline.com This reactivity has been harnessed for various transformations, including deprotection and the formation of carbon-centered radicals for C-C bond formation. The initiation of these reactions often involves a photochemical or chemical oxidant that accepts an electron from one of the sulfur atoms.
Upon one-electron oxidation, a dithiane radical cation is formed. This intermediate is key to several reaction pathways. For example, in the presence of an electron transfer photosensitizer, 1,3-dithianes can be converted back to their parent carbonyl compounds. researchgate.net The mechanism involves the formation of the dithiane radical cation, which undergoes C-S bond cleavage to yield a distonic radical cation. researchgate.net Subsequent reaction with oxygen is often required for good conversion yields. researchgate.net
The generation of C-2 centered radicals from 1,3-dithianes has also been achieved through other means. For instance, 1,3-dithiane-2-carboxylic acid can undergo a photoredox-mediated decarboxylation to generate a 1,3-dithian-2-yl radical. rsc.org This nucleophilic radical can then participate in Michael additions to a variety of electron-deficient olefins, including unsaturated ketones, esters, and amides, in high yields. rsc.orgthieme-connect.de These studies have shown that the 1,3-dithian-2-yl radical is nucleophilic and reacts efficiently only with activated electron-deficient olefins. thieme-connect.de
The general mechanism for the photoredox-catalyzed radical addition is:
Excitation: A photocatalyst (e.g., an Iridium(III) complex) is excited by light.
Electron Transfer: The excited photocatalyst oxidizes the dithiane-2-carboxylate, which subsequently undergoes decarboxylation to form the 1,3-dithian-2-yl radical.
Radical Addition: The dithiane radical adds to a Michael acceptor.
Chain Propagation/Termination: The resulting radical is reduced by the reduced form of the photocatalyst, and subsequent protonation yields the final product, regenerating the catalyst's ground state. rsc.org
| Dithiane Derivative | Conditions | Intermediate | Outcome/Product Type | Reference |
|---|---|---|---|---|
| 2-Phenyl-1,3-dithiane | Thiapyrylium sensitizer, light (350 nm), MeCN | Dithiane radical cation | Deprotection to carbonyl | researchgate.net |
| Various 1,3-dithianes | Antimony pentachloride (SbCl5), CH2Cl2 | Dithiane radical cation | Deprotection to carbonyl | researchgate.net |
| 1,3-Dithiane-2-carboxylic acid | Ir(III) photocatalyst, light, Michael acceptors | 1,3-Dithian-2-yl radical | Conjugate addition products | rsc.org |
| 2-Dialkylaminoxyl-1,3-dithianes | Thermal (120 °C), electron-deficient olefins | 1,3-Dithian-2-yl radical | Carboaminoxylation products | thieme-connect.de |
Rearrangement Reactions (e.g., Thiiranium Cation Intermediates)
The 1,3-dithiane skeleton can undergo various rearrangement reactions, leading to structurally diverse products, including other heterocyclic systems. While the direct involvement of thiiranium cation intermediates in the rearrangement of this compound is not prominently reported, these three-membered cyclic sulfonium ions are known intermediates in many reactions of sulfur-containing compounds. acs.orgacs.org
More directly relevant are the documented rearrangements of functionalized 1,3-dithianes. For example, α-hydroxy-1,3-dithianes undergo acid-induced rearrangements. researchgate.net Depending on the substitution pattern, the products can vary. Secondary benzylic α-hydroxydithianes rearrange to α-thioketones, while tertiary allylic α-hydroxydithianes can undergo deoxygenation. researchgate.net
Furthermore, base-mediated rearrangements of 1,3-dithianes have been developed. A notable example is the rearrangement of 1-(1,3-dithian-2-yl)propargylamines, which, under the influence of a base like potassium tert-butoxide (KOtBu), undergo an expansion of the dithiane ring. nih.gov This reaction proceeds by abstraction of the propargylic proton, followed by an intramolecular attack and subsequent bond reorganization to yield nine-membered sulfur-containing heterocycles (dithionine derivatives) in good yields. nih.gov This transformation highlights the ability of the dithiane ring to serve as a template for constructing medium-sized rings, a challenging task in synthetic chemistry. nih.gov The presence of the amine group was found to be crucial for this specific rearrangement. nih.gov
| Substrate | Conditions | Key Intermediate/Mechanism | Product Type | Reference |
|---|---|---|---|---|
| Secondary α-Hydroxy-1,3-dithianes | Acid | Rearrangement | α-Thioketones | researchgate.net |
| Tertiary Allylic α-Hydroxy-1,3-dithianes | Acid | Deoxygenation | Dienes | researchgate.net |
| 1-(1,3-Dithian-2-yl)propargylamines | KOtBu, DMF, 40 °C | Ring expansion via carbanion | 9-Membered S,S-Heterocycles | nih.gov |
| tert-Butylthiiranium ions | Anionotropic conditions | Rearrangement via covalent intermediate | Thietanium ions | acs.org |
Applications of 2 Methyl 1,3 Dithian 5 One in Complex Molecule Synthesis
Contribution to Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore chemical space and identify novel bioactive compounds. cam.ac.ukmdpi.com A successful DOS strategy often relies on a central scaffold that allows for rapid diversification through various synthetic pathways. cam.ac.uk
2-Methyl-1,3-dithian-5-one is an exemplary candidate for a DOS scaffold due to its multiple, chemically distinct reactive sites. This allows for the application of both branching and folding strategies to generate molecular diversity. cam.ac.uk
Potential Diversification Points in this compound:
| Reactive Site | Potential Reactions | Type of Diversification |
|---|---|---|
| C2-Thioacetal | Deprotonation (umpolung) followed by reaction with various electrophiles (alkyl halides, aldehydes, ketones, epoxides). | Introduces appendage diversity at the C2 position. |
| C5-Ketone | Reduction (to alcohol), reductive amination, Wittig olefination, Grignard/organolithium addition, aldol (B89426) condensation. | Modifies the core scaffold and introduces appendage diversity at C5. |
| C4/C6 α-Protons | Enolate formation followed by aldol or Knoevenagel-type condensation reactions. | Creates new C-C bonds and allows for scaffold elaboration. |
| Dithiane Ring | Oxidative or reductive cleavage to unmask the latent carbonyl or methylene (B1212753) group. | Functional group transformation in later stages. |
By systematically applying different reagents to each of these sites in a combinatorial fashion, a single starting material, this compound, can give rise to a large library of compounds with significant variations in their carbon skeleton, functional groups, and three-dimensional shape.
Synthesis of Heterocyclic Compounds and Other Functional Materials
The synthesis of novel heterocyclic structures remains a central focus of medicinal chemistry and materials science. openmedicinalchemistryjournal.com The this compound scaffold can serve as a precursor for other heterocyclic systems or be modified to create functional materials.
One documented application involves the reaction of the related 2,2-dimethyl-1,3-dithian-5-one. Research has shown that the active methylene groups at the C4 and C6 positions can undergo efficient Knoevenagel-type condensation reactions with various aromatic aldehydes. This reaction, catalyzed by triethylamine (B128534) in water, leads to the formation of novel bis(arylmethylidene) derivatives. These products are highly conjugated π-systems, and such compounds are often investigated for their electronic and optical properties, suggesting potential applications in materials science. uni-marburg.de
Furthermore, ketene (B1206846) dithioacetals, which can be conceptually derived from dithiane-ketone structures, are known intermediates for the preparation of a wide array of other heterocyclic compounds. nih.gov The functional handles present in this compound could be leveraged to construct fused ring systems, such as thiophenes or thiazoles, through annulation strategies.
Development of Chiral Scaffolds and Reagents for Asymmetric Synthesis
While this compound is itself an achiral molecule, it can be readily transformed into chiral building blocks for use in asymmetric synthesis. The development of methods to control the stereochemistry of reactions is a critical goal in the synthesis of enantiomerically pure compounds. iupac.org
The dithiane moiety can be incorporated into more complex systems that serve as chiral auxiliaries or catalysts. More directly, the functional groups on the this compound ring can be manipulated stereoselectively.
Strategies for Asymmetric Transformations:
Asymmetric Reduction: The C5 ketone can be reduced to a hydroxyl group using chiral reducing agents (e.g., those based on boranes with chiral ligands) to produce an enantiomerically enriched alcohol.
Chiral Enolate Chemistry: Deprotonation of the ketone with a chiral lithium amide base can, in principle, generate a chiral enolate. Trapping this enolate with electrophiles would lead to the formation of enantiomerically enriched products. This strategy has been successfully applied to the analogous 2-substituted-1,3-dioxan-5-ones, achieving high enantiomeric excess. usask.ca
Diastereoselective Additions: As previously mentioned, the 2-lithio derivative of the dithiane can be added to chiral electrophiles, such as N-sulfinyl or N-phosphonyl imines, to create new stereocenters with a high degree of control. nih.gov
The resulting chiral, polyfunctionalized dithianes are valuable intermediates, providing multiple points for further synthetic elaboration without disturbing the newly created stereocenters.
Methodologies for Carbon-Carbon Bond Formation
The construction of carbon-carbon bonds is arguably the most fundamental operation in organic synthesis. organic-chemistry.org this compound offers multiple distinct strategies for C-C bond formation, moving beyond the classical umpolung chemistry of simpler dithianes.
Umpolung at C2: The traditional Corey-Seebach reaction involves the deprotonation of the C2-proton to form a nucleophilic 2-lithio-2-methyl-1,3-dithiane anion. acs.org This anion is a robust nucleophile for forming C-C bonds with a variety of electrophiles, including primary alkyl halides, epoxides, and carbonyl compounds. uwindsor.cascribd.com The presence of the C5-ketone adds a layer of complexity, as the strongly basic conditions required could potentially lead to competing enolate formation. However, the pKa of the C2 proton (approx. 31-40, depending on substitution) is generally higher than that of α-keto protons, suggesting that selective deprotonation at C2 should be achievable under carefully controlled conditions. youtube.com
Enolate Chemistry at C4/C6: The ketone at the C5 position renders the protons on the adjacent C4 and C6 carbons acidic. Treatment with a suitable base (e.g., LDA, NaH) would generate an enolate, which is a powerful carbon nucleophile. This enolate can participate in classic C-C bond-forming reactions such as:
Aldol Reactions: Condensation with aldehydes or ketones.
Michael Additions: Conjugate addition to α,β-unsaturated systems.
Alkylations: Reaction with alkyl halides.
Knoevenagel Condensation: As demonstrated with a related derivative, the active methylene groups at C4 and C6 can react with aldehydes in a base-catalyzed condensation to form new C=C double bonds, effectively extending the carbon framework. uni-marburg.de
The following table summarizes the primary C-C bond formation reactions available to the this compound scaffold.
C-C Bond Formation Reactions
| Reaction Type | Position(s) | Reagents | Resulting Structure |
|---|---|---|---|
| Umpolung Alkylation | C2 | 1. Strong Base (e.g., n-BuLi)2. Electrophile (e.g., R-X) | C2-substituted dithiane |
| Aldol Reaction | C4 / C6 | Base (e.g., LDA)Aldehyde/Ketone | β-hydroxy ketone derivative |
| Knoevenagel Condensation | C4 / C6 | Base (e.g., Et₃N)Aldehyde | α,β-unsaturated ketone derivative |
This multiplicity of reaction pathways underscores the compound's value as a versatile platform for the strategic assembly of complex organic molecules.
Spectroscopic and Computational Elucidation of 2 Methyl 1,3 Dithian 5 One Structures and Conformational Properties
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of 2-Methyl-1,3-dithian-5-one can be determined using a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, Mass Spectrometry (MS) provides information on molecular weight and fragmentation, and X-ray Crystallography can offer a definitive three-dimensional structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its covalent framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl group protons at the C2 position would likely appear as a doublet, coupled to the single methine proton at C2. This C2 proton, being in an acetal-like environment between two sulfur atoms, would resonate as a quartet at a relatively downfield chemical shift. The methylene (B1212753) protons at C4 and C6 are diastereotopic due to the planar chirality of the ring and the presence of the carbonyl group. They would be expected to appear as complex multiplets, likely in the range of 3.0-4.0 ppm, with geminal and vicinal couplings.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for each of the five unique carbon atoms in the molecule. The most downfield signal would be attributed to the carbonyl carbon (C5) due to the strong deshielding effect of the oxygen atom, typically appearing above 200 ppm. The C2 carbon, bonded to two sulfur atoms, would also be significantly downfield compared to a standard alkane carbon. The methylene carbons (C4 and C6) and the methyl carbon would resonate at higher fields.
Predicted NMR Data for this compound
The following data are predicted based on known values for similar structural motifs.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃- | ~1.5 | Doublet (d) |
| H-2 | ~4.2 | Quartet (q) |
| H-4 / H-6 | ~3.2 - 3.8 | Multiplets (m) |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (C5) | ~205 |
| C2 | ~50 |
| C4 / C6 | ~45 |
| CH₃ | ~22 |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) would be used to confirm proton-proton couplings (e.g., between the C2-proton and the methyl group), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively correlate each proton signal to its directly attached carbon and to carbons two or three bonds away, respectively, thus confirming the entire molecular structure.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀OS₂), the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The predicted exact mass for C₆H₁₀OS₂ is 162.0173.
The fragmentation pattern in the mass spectrum would be characteristic of the dithiane ring structure. Common fragmentation pathways would likely involve α-cleavage adjacent to the sulfur atoms, leading to the loss of radicals and the formation of stable sulfur-containing cations. Cleavage adjacent to the carbonyl group is another expected pathway.
Predicted Mass Spectrometry Data
| Measurement | Predicted Value |
|---|---|
| Molecular Formula | C₆H₁₀OS₂ |
| Molecular Weight | 162.27 g/mol |
| HRMS (M⁺) | 162.0173 |
X-ray Crystallography for Absolute and Relative Stereochemistry
Should this compound be a crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural elucidation. This technique would provide precise data on bond lengths, bond angles, and torsional angles in the solid state.
Crucially, X-ray crystallography would reveal the preferred conformation of the molecule in the crystal lattice, confirming whether it adopts a chair, twist, or other conformation. It would also establish the relative stereochemistry, for instance, showing whether the methyl group at C2 occupies an axial or equatorial position in the solid state. While the molecule itself is achiral, derivatization with a chiral auxiliary would allow for the determination of absolute stereochemistry if required for a related chiral synthesis.
Conformational Analysis and Stereochemistry
The six-membered 1,3-dithiane (B146892) ring is conformationally flexible, and its preferred geometry is dictated by a balance of steric and stereoelectronic effects. The introduction of a methyl group at the C2 position and a ketone at the C5 position significantly influences this balance.
Chair and Twist Conformations
Like cyclohexane, the 1,3-dithiane ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain. The presence of the two large sulfur atoms, with their longer C-S bond lengths (approx. 1.81 Å) compared to C-C bonds (1.54 Å), leads to a more puckered and flattened chair geometry than in cyclohexane.
For this compound, the methyl group at the C2 position can exist in either an axial or an equatorial orientation. Generally, substituents on a dithiane ring prefer the equatorial position to avoid unfavorable 1,3-diaxial steric interactions. Therefore, the conformer with the equatorial 2-methyl group is expected to be the most stable.
The carbonyl group at C5, being sp² hybridized, imposes a planar geometry on that part of the ring. This flattens the chair conformation around the C4-C5-C6 region.
Higher energy, non-chair conformations, such as the twist-boat (or simply twist), also exist. These twist conformations are typically intermediates on the pathway of ring inversion between the two chair forms. Computational studies on the parent 1,3-dithiane have shown that the energy barrier for chair-to-twist conversion is significant, indicating the strong preference for the chair form. acs.org
Stereoelectronic Effects and Hyperconjugation
The conformational preferences of this compound are not governed by sterics alone; stereoelectronic effects play a critical role. Hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, is a key factor.
The orientation of the 2-methyl group is also influenced by hyperconjugation. An equatorial methyl group allows for stabilizing hyperconjugative interactions between the C-H bonds of the methyl group and the antibonding orbitals of the ring's C-S bonds. Conversely, an axial methyl group would experience destabilizing steric interactions with the axial protons or lone pairs on the sulfur atoms.
The presence of the carbonyl group at C5 introduces further electronic effects, primarily through inductive withdrawal of electron density from the adjacent C4 and C6 positions, which can subtly alter the bond lengths and electron distribution throughout the ring.
Influence of Substituents on Conformational Preferences
The conformational landscape of the 1,3-dithiane ring is predominantly governed by a low-energy chair conformation and higher-energy twist-boat forms. The introduction of substituents significantly influences the equilibrium between these conformers. In the case of this compound, both the methyl group at the C2 position and the ketone at the C5 position exert considerable effects.
The 2-methyl group on a 1,3-dithiane ring shows a smaller preference for the equatorial position than it does in cyclohexane. This is attributed to the longer C-S bond length (approx. 1.81 Å) compared to the C-C bond (approx. 1.53 Å), which reduces the steric 1,3-diaxial interactions between an axial 2-methyl group and the axial hydrogens at C4 and C6. Computational studies on 2-methyl-1,3-dithiane (B1361393) have quantified this preference. sigmaaldrich.com
Table 1: Estimated Influence of Substituents on 1,3-Dithiane Ring Conformation
| Substituent | Position | Primary Influence | Effect on Chair Conformation |
| Methyl | C2 | Steric Hindrance | Small preference for equatorial position due to reduced 1,3-diaxial strain. |
| Carbonyl (keto) | C5 | Dipolar Interactions, Ring Puckering | Induces partial flattening of the ring; influences stability through dipole-dipole interactions. |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to investigate the structure, stability, and reactivity of molecules like this compound at a granular level. Methods ranging from ab initio calculations to molecular dynamics simulations offer complementary insights into its molecular behavior.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital methods, such as Hartree-Fock (HF) theory, are foundational computational techniques used to solve the electronic Schrödinger equation without empirical parameters. These calculations have been instrumental in determining the geometries and relative energies of conformers of the parent 1,3-dithiane ring system. acs.org
For the unsubstituted 1,3-dithiane, HF calculations with a 6-31G(d) basis set have shown that the chair conformer is the global minimum on the potential energy surface. acs.org The energy difference (ΔE) between the chair and the 2,5-twist conformer was calculated to be 4.24 kcal/mol. acs.org Similar calculations for 2-methyl-1,3-dithiane have been used to determine the energetic preference for the equatorial methyl conformer over the axial one. sigmaaldrich.com For this compound, ab initio methods would be employed to optimize the geometry of the chair conformation (with both equatorial and axial methyl group orientations) and various twist-boat conformers. These calculations would provide precise bond lengths, bond angles, and the relative energies of each stable conformer, accounting for the electronic effects of the ketone group.
Table 2: Representative Ab Initio (HF/6-31G(d)) Energy Data for 1,3-Dithiane Conformers
| Conformer/Transition State | Relative Energy (ΔE) kcal/mol | Reference |
| Chair | 0.00 | acs.org |
| 2,5-Twist | 4.24 | acs.org |
| 1,4-Twist | 4.72 | acs.org |
| 1,4-Boat Transition State | 5.53 | acs.org |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widely used method as it includes electron correlation at a lower computational cost than traditional ab initio methods. Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) provide highly accurate results for the geometries and energies of sulfur-containing heterocycles. acs.org
DFT calculations on 1,3-dithiane have established that the energy difference between the chair conformer and the 2,5-boat transition state is 5.42 kcal/mol (B3LYP/6-311+G(d,p)). acs.org For this compound, DFT would be the method of choice to investigate not only conformational energies but also electronic properties. Calculations could generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, providing insight into intermolecular interactions. Furthermore, Natural Bond Orbital (NBO) analysis could be used to study hyperconjugative interactions, such as those between the sulfur lone pairs and antibonding orbitals of adjacent bonds (σ*), which are crucial in determining conformational preferences in dithianes. benthamdirect.com
Table 3: Representative DFT (B3LYP/6-311+G(d,p)) Energy Data for 1,3-Dithiane
| Conformer/Transition State | Relative Energy (ΔE) kcal/mol | Reference |
| Chair | 0.00 | acs.org |
| 2,5-Twist | 4.27 (ΔG) | acs.org |
| 1,4-Twist | 4.42 (ΔG) | acs.org |
| 2,5-Boat Transition State | 5.42 | acs.org |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) methods utilize classical force fields to model the potential energy of a molecular system. These methods are computationally less expensive than quantum mechanical calculations, making them suitable for exploring the conformational space of larger molecules or for running longer simulations. youtube.com Force fields like MMFF94 or AMBER could be used to perform a conformational search for this compound, identifying all possible low-energy chair and twist conformers.
Molecular dynamics (MD) simulations build upon molecular mechanics by solving Newton's equations of motion, allowing the study of the dynamic behavior of the molecule over time. An MD simulation of this compound, either in the gas phase or in a simulated solvent, would reveal the pathways and timescales of conformational interconversion, such as the chair-to-chair ring flip. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be applied, treating the core dithianone ring with a high level of theory (QM) and the surrounding solvent with a force field (MM) to accurately model its behavior in solution. rsc.org
Table 4: Potential Applications of MM/MD Simulations for this compound
| Simulation Type | Objective | Predicted Outcome |
| Conformational Search (MM) | Identify all stable conformers. | A set of low-energy chair and twist-boat structures with their relative energies. |
| Molecular Dynamics (MD) | Simulate ring inversion dynamics. | Barrier heights and rates for chair-to-chair interconversion. |
| QM/MM Simulation | Model solvation effects on conformation. | Shift in conformational equilibria and energies in different solvents. |
Prediction of Reactivity and Selectivity via Computational Models
Computational models are invaluable for predicting the chemical reactivity of molecules. For this compound, the reactivity is multifaceted. The molecule possesses several potential reactive sites: the electrophilic carbonyl carbon (C5), the acidic protons at C2, and the acidic protons at the α-positions to the ketone (C4 and C6).
DFT calculations can be used to predict reactivity through Frontier Molecular Orbital (FMO) analysis and calculation of atomic charges. mdpi.com
Umpolung Reactivity: The proton at C2 is acidic (pKa ≈ 31 in the parent 1,3-dithiane) and can be removed by a strong base like n-butyllithium to form a stabilized carbanion. youtube.com This nucleophilic center can then react with various electrophiles. Computational models can calculate the pKa and assess the stability of this anion.
Enolate Formation: The protons at C4 and C6 are also acidic due to the adjacent carbonyl group. Base-mediated removal of these protons would lead to enolate formation, creating another nucleophilic center for reactions like aldol (B89426) additions or alkylations.
Nucleophilic Addition: The carbonyl carbon at C5 is an electrophilic site, susceptible to attack by nucleophiles. The magnitude of the LUMO (Lowest Unoccupied Molecular Orbital) at C5 would correlate with its electrophilicity.
Computational models can calculate the transition state energies for competing reaction pathways, thereby predicting the kinetic and thermodynamic products and explaining observed selectivity.
Table 5: Predicted Reactivity of this compound via Computational Models
| Reactive Site | Type of Reactivity | Probing Reaction | Computational Prediction |
| H on C2 | Acidic (Umpolung) | Deprotonation with n-BuLi | pKa value, stability of the C2 carbanion. |
| C5 Carbonyl | Electrophilic | Nucleophilic addition (e.g., Grignard) | LUMO coefficient, partial atomic charge. |
| H on C4/C6 | Acidic (α-keto) | Enolate formation with LDA | pKa value, relative stability of C2 vs. C4/C6 anions. |
| Sulfur Atoms | Nucleophilic | Alkylation (e.g., MeI) | HOMO coefficients, partial atomic charges. |
Future Directions and Emerging Research Avenues for 2 Methyl 1,3 Dithian 5 One Chemistry
Expansion of Asymmetric Synthesis Methodologies
The development of methods to control the stereochemistry of reactions involving 2-methyl-1,3-dithian-5-one is a primary area for future research. While asymmetric synthesis involving dithianes is established, applying these principles to this specific ketone-containing dithiane opens new avenues for creating complex, stereochemically rich molecules.
Future efforts will likely focus on the use of chiral auxiliaries temporarily attached to the molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com Auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam could be employed to influence reactions at or adjacent to the ketone. wikipedia.orgresearchgate.net Another promising approach is the use of substrate-controlled reactions, where the existing chirality in a molecule dictates the stereochemistry of newly formed chiral centers.
Furthermore, the asymmetric addition of the 2-lithio derivative of 2-methyl-1,3-dithiane (B1361393) to chiral electrophiles, such as N-phosphonyl or N-sulfinyl imines, represents a powerful strategy for synthesizing chiral α-amino ketones. nih.govnih.gov These methods have shown high diastereoselectivity with other dithianes and their application to this compound could provide access to valuable chiral building blocks for the pharmaceutical industry. nih.gov
| Methodology | Controlling Element | Potential Reaction | Expected Outcome |
|---|---|---|---|
| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric Aldol (B89426) Addition | Diastereoselective formation of β-hydroxy ketones |
| Chiral Auxiliary | Oppolzer's Camphorsultam | Asymmetric Alkylation | Enantioselective introduction of alkyl groups |
| Umpolung Reaction | Chiral N-Sulfinyl Imine | Addition of lithiated dithiane | Diastereoselective synthesis of chiral α-amino dithianes |
| Umpolung Reaction | Chiral N-Phosphonyl Imine | Addition of lithiated dithiane | High diastereoselectivity in α-amino dithiane synthesis. nih.gov |
Novel Catalytic Systems for Dithiane Chemistry
The development of new catalysts is crucial for enhancing the efficiency, selectivity, and environmental friendliness of reactions involving dithianes. Future research will likely see the emergence of novel catalytic systems tailored for the unique reactivity of this compound.
Organocatalysis: Organocatalysts have gained prominence for their ability to promote asymmetric reactions under mild conditions. An organocatalytic strategy for the asymmetric addition of a glyoxylate (B1226380) anion equivalent using a 2-carboxythioester-1,3-dithiane has been reported, suggesting a promising avenue for developing similar enantioselective transformations with this compound. researchgate.net
Metal Catalysis: Iron-catalyzed dithioacetalization has been shown to be a mild and efficient method for preparing dithianes. organic-chemistry.org Further exploration of earth-abundant metal catalysts like iron, copper, and manganese could lead to more cost-effective and sustainable synthetic routes. organic-chemistry.orgorganic-chemistry.org Organotin triflates have also been used to catalyze dithiane synthesis, offering another potential tool. acs.org
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity. Biocatalytic strategies, such as the use of vanadium-dependent haloperoxidase enzymes for the cleavage of thioketals, are emerging. researchgate.net Developing enzymes that can selectively act on the dithiane or ketone moiety of this compound could enable highly specific and green transformations. researchgate.netnih.gov
| Catalyst Type | Example | Potential Application | Key Advantage |
|---|---|---|---|
| Organocatalyst | Imidazolium Ions | Hydrolytic cleavage of dithiane | Avoids harsh or toxic reagents. acs.org |
| Metal Catalyst | FeCl₃ | Dithioacetalization of aldehydes | Mild conditions, environmentally friendly. organic-chemistry.org |
| Metal Catalyst | Yttrium Triflate | Chemoselective protection of aldehydes | High chemoselectivity. organic-chemistry.org |
| Biocatalyst | Vanadium-dependent Haloperoxidase | Cleavage of thioketals | High selectivity under mild, aqueous conditions. researchgate.net |
| Solid Acid Catalyst | Tungstate Sulfuric Acid | Thioacetalization | Recyclable, solvent-free conditions. researchgate.net |
Applications in Materials Science
The presence of sulfur atoms and a reactive carbonyl group makes this compound a promising building block for new materials. Sulfur-containing polymers are known for their unique optical and physical properties, including high refractive indices, good impact strength, and flame retardancy. orientjchem.org
Future research could explore the use of this compound as a monomer in polymerization reactions. The ketone functionality could be a site for condensation polymerization, while the dithiane ring could be opened or otherwise modified to create novel polymer backbones. Such polymers could find applications in advanced optical materials, specialty plastics, or biomaterials. For instance, 1,4-dithiane-2,5-diol (B140307) has been used as a monomer in polyurethane biomaterials and in polymers for photoresist formulations. orientjchem.org The synthesis of dithiane-based photolabile molecular systems also points towards applications in light-sensitive materials and electronics. amanote.com
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in terms of safety, scalability, and control. vapourtec.comamt.uk Many reactions involving dithianes utilize highly reactive and unstable intermediates, such as 2-lithio-1,3-dithianes, which are generated at low temperatures. wiley-vch.de
The integration of this compound chemistry with flow systems could enable safer handling of these reactive species and allow for precise control over reaction parameters, leading to higher yields and purities. wiley-vch.de Automated synthesis platforms coupled with flow reactors could accelerate the discovery of new reactions and the optimization of existing ones, allowing for high-throughput screening of reaction conditions and catalysts. This approach is particularly valuable for multistep syntheses, which are common in the preparation of complex molecules derived from dithiane building blocks. vapourtec.comdurham.ac.uk
Computational Design of New Dithiane-Based Reagents and Reactions
Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms and designing new chemical entities. Theoretical investigations using methods like Density Functional Theory (DFT) have been successfully applied to study the mechanisms and stereoselectivity of reactions involving dithiane derivatives. rsc.orgacs.org
Future research will likely leverage computational modeling to:
Predict Reactivity: Model the reactivity of this compound and its derivatives to predict the outcomes of unknown reactions.
Design New Reagents: Design novel reagents based on the this compound scaffold with tailored electronic and steric properties for specific applications.
Elucidate Mechanisms: Perform detailed mechanistic studies to understand the factors controlling selectivity in asymmetric reactions. rsc.org
Screen Catalysts: Computationally screen potential catalysts for reactions involving this compound to identify the most promising candidates for experimental validation.
By combining computational predictions with experimental work, researchers can accelerate the development of new synthetic methodologies and expand the utility of this versatile chemical compound.
Q & A
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify reactive sites. Validate predictions experimentally using regioselective trapping agents (e.g., dienophiles) and compare outcomes with computational data. Meta-analyses of published cycloaddition studies on similar heterocycles aid in refining models .
05 文献检索Literature search for meta-analysis02:58
Q. What systematic approaches reconcile contradictory data on the solvent-dependent stability of this compound?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines: (1) Systematically search databases (e.g., SciFinder, PubMed) with keywords like "solvent effects" and "dithianone stability" ; (2) Compare experimental conditions (e.g., solvent purity, temperature control ); (3) Apply statistical tools (ANOVA) to isolate variables causing discrepancies. Publish negative results in supplementary materials to enhance transparency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
